2-(Naphthalen-2-yl)pyrrolidine
Overview
Description
2-(Naphthalen-2-yl)pyrrolidine is an organic compound with the molecular formula C14H15N. It consists of a pyrrolidine ring attached to a naphthalene moiety.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . These properties could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
The structural features of pyrrolidine derivatives can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method is the N-arylation of pyrrolidine using transition-metal catalysts. For example, the reaction of 2-bromonaphthalene with pyrrolidine in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale N-arylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the naphthalene ring or the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene or pyrrolidine rings .
Scientific Research Applications
2-(Naphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)pyrrolidine: Similar structure but with the naphthalene ring attached at a different position.
1-(Naphthalen-2-yl)pyrrolidine: The pyrrolidine ring is attached at a different position on the naphthalene ring.
Naphthylpyrrolidines: A broader class of compounds with varying positions of attachment and substitutions.
Uniqueness
2-(Naphthalen-2-yl)pyrrolidine is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the naphthalene ring attachment can significantly impact the compound’s properties and interactions with other molecules .
Properties
IUPAC Name |
2-naphthalen-2-ylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDMHFSTBKLKST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308059 | |
Record name | 2-(2-Naphthalenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100710-37-0 | |
Record name | 2-(2-Naphthalenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100710-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Naphthalenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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